molecular formula C13H15ClN4O2S2 B2689228 1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097923-80-1

1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2689228
CAS RN: 2097923-80-1
M. Wt: 358.86
InChI Key: HECGSBWGSWGALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as CM-272, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Biological Activities

A study by Xia (2015) involved the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects against Xanthomonas campestris pv. oryzae, highlighting the compound's potential in addressing bacterial pathogens in agriculture Xia, 2015.

Antimicrobial and Antifungal Properties

Patel and Agravat (2007) developed new pyridine derivatives, including piperazine structures, which were screened for antibacterial and antifungal activities. Their research underscores the significance of these compounds in developing new antimicrobial agents Patel & Agravat, 2007.

Enzyme Inhibition for Disease Treatment

Abbasi et al. (2018) synthesized multi-functional derivatives of 2-furoic piperazide, demonstrating significant inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. This suggests a promising avenue for drug discovery related to chronic diseases Abbasi et al., 2018.

Potential in Antihypertensive Medication

The work by Marvanová et al. (2016) on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, aiming for antihypertensive applications, shows the versatility of piperazine derivatives in addressing cardiovascular diseases Marvanová et al., 2016.

Leishmanicidal Activity

Foroumadi et al. (2005) explored the leishmanicidal activity of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, finding that these compounds exhibited strong activity against Leishmania major, which could lead to new treatments for leishmaniasis Foroumadi et al., 2005.

properties

IUPAC Name

3-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S2/c1-10-11(14)3-2-4-12(10)22(19,20)18-7-5-17(6-8-18)13-9-15-21-16-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECGSBWGSWGALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

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